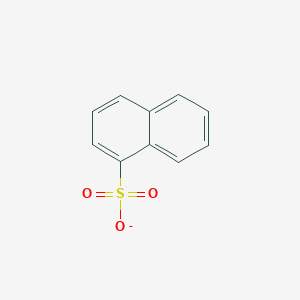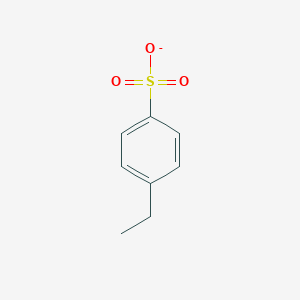![molecular formula C11H5O4S2- B229857 2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate](/img/structure/B229857.png)
2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate is a chemical compound that has been synthesized and studied for various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate varies depending on its application. As a fluorescent probe, the compound binds to metal ions and emits fluorescence, allowing for their detection. As a photosensitizer, the compound is activated by light and generates reactive oxygen species, which can induce cell death in cancer cells. As an inhibitor of cancer cell growth, the compound targets specific signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate have been studied in vitro and in vivo. The compound has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to induce apoptosis, inhibit angiogenesis, and modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize and has a wide range of potential applications. However, one limitation is that the compound may not be suitable for all experiments, as its mechanism of action and specificity may vary depending on the application.
Zukünftige Richtungen
There are several future directions for research on 2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate. One direction is to further investigate its potential as a photosensitizer for photodynamic therapy, as well as its use in other cancer treatments. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions. Additionally, the compound's potential use in organic electronics and as a building block for the synthesis of other compounds could also be further studied.
Synthesemethoden
The synthesis of 2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate involves the reaction of 2-naphthol with sulfuric acid, followed by the addition of thiophene-2-carboxylic acid and acetic anhydride. The resulting compound is purified through column chromatography and recrystallization. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate has been studied for various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential inhibitor of cancer cell growth. The compound has also been investigated for its potential use in organic electronics and as a building block for the synthesis of other compounds.
Eigenschaften
Molekularformel |
C11H5O4S2- |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonate |
InChI |
InChI=1S/C11H6O4S2/c12-11-7-3-1-2-6-9(17(13,14)15)5-4-8(16-11)10(6)7/h1-5H,(H,13,14,15)/p-1 |
InChI-Schlüssel |
FZJIRTQRVAXREL-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229784.png)
![4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
![4-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B229791.png)
![4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
![2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229794.png)
![N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine](/img/structure/B229795.png)
![N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229803.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229806.png)